Propionicin-F -

Propionicin-F

Catalog Number: EVT-244714
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Propionicin F is classified as a bacteriocin within the broader category of antimicrobial peptides. It is sourced from Propionibacterium freudenreichii, which is commonly associated with dairy products and contributes to the fermentation process in cheese production. This bacterium is recognized for its ability to produce propionic acid and vitamin B12, making it significant in both food technology and microbiological studies .

Synthesis Analysis

Methods and Technical Details

The synthesis of Propionicin F involves several steps:

  1. Gene Identification: The bacteriocin is encoded by the gene pcfA, which was identified through genetic sequencing techniques. This gene is part of an operon that also includes genes for related enzymes, such as proline peptidases .
  2. Purification: The purification process employs high-performance liquid chromatography (HPLC) techniques, including the use of RESOURCE RPC columns and Sephasil peptide columns. The elution process utilizes a gradient of water and 2-propanol containing trifluoroacetic acid to isolate the active fractions .
  3. Characterization: Mass spectrometry (specifically matrix-assisted laser desorption ionization-time of flight) is used to determine the molecular mass of Propionicin F, which has been found to be approximately 4.4 kDa .
  4. N-terminal Sequencing: The N-terminal amino acid sequence is determined using automated Edman degradation methods, providing insight into the structure and potential function of the peptide .
Molecular Structure Analysis

Structure and Data

The molecular structure of Propionicin F reveals that it consists of 43 amino acids, excised from a larger 255-amino-acid precursor protein. This structure undergoes significant post-translational modifications, including proteolytic cleavage at both ends to yield the mature form. The unique sequence and structural characteristics contribute to its specific antimicrobial activity against Propionibacterium freudenreichii strains .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involving Propionicin F primarily relate to its biosynthesis and activity:

  1. Biosynthesis Pathway: The synthesis begins with transcription of the pcfA gene, followed by translation into the precursor protein. Post-translational modifications involve cleavage by specific proteases that release the active bacteriocin .
  2. Antimicrobial Action: Propionicin F exerts its bactericidal effect by disrupting the cell membrane integrity of susceptible bacterial strains, leading to cell lysis and death. This mechanism involves interactions with membrane components, although detailed molecular interactions are still under investigation .
Mechanism of Action

Process and Data

The mechanism of action for Propionicin F involves several key steps:

  1. Membrane Interaction: Upon release, Propionicin F interacts with the target bacterial membranes, likely binding to specific receptors or lipid components.
  2. Disruption of Membrane Integrity: This interaction leads to pore formation or disruption of membrane potential, ultimately resulting in cell lysis.
  3. Specificity: The selective activity against Propionibacterium freudenreichii strains suggests that it may exploit unique features in their membranes or metabolic pathways for effective targeting .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 4.4 kDa.
  • Solubility: Soluble in aqueous solutions, with stability under various pH conditions typical for microbial environments.
  • Stability: Exhibits stability under physiological conditions but may be sensitive to extreme pH or temperature changes.

Further characterization studies indicate that Propionicin F retains activity across a range of environmental conditions relevant to dairy fermentation processes .

Applications

Scientific Uses

Propionicin F has several notable applications:

  • Food Industry: Its antimicrobial properties make it a potential natural preservative in dairy products, enhancing food safety by inhibiting spoilage organisms.
  • Biotechnology: Research into its biosynthesis can provide insights into developing new biotechnological applications for bacteriocins in food preservation and safety.
  • Microbial Ecology Studies: As a model for studying microbial interactions within cheese ecosystems, Propionicin F offers valuable data on competitive dynamics among bacterial populations .
Biosynthesis Pathways and Genetic Determinants of Propionicin-F

Genomic Organization of the pcfABC Operon and Regulatory Elements

The genetic blueprint for Propionicin-F production resides within the pcfABC operon of Propionibacterium freudenreichii, spanning a compact genomic region essential for bacteriocin synthesis, maturation, and self-immunity. This operon comprises three core genes: pcfA (structural gene encoding the precursor peptide), pcfB (radical S-adenosylmethionine (SAM) enzyme), and pcfC (proline peptidase) [1]. Northern blot analyses confirm these genes are cotranscribed as a single polycistronic mRNA, ensuring synchronized expression under native conditions [1] [3]. The precursor peptide PcfA is a 255-amino-acid protein, with the mature 43-amino-acid Propionicin-F (4,397 Da) embedded between residues 102–145 [1].

Table 1: Genetic Components of the pcfABC Operon

GeneFunctionProtein Characteristics
pcfAEncodes the 255-aa precursor peptide (Propropionicin-F)Contains N-terminal leader sequence and C-terminal propeptide
pcfBRadical SAM enzyme catalyzing post-translational modificationsBinds iron-sulfur clusters; utilizes S-adenosylmethionine
pcfCProline-specific peptidase processing the precursor peptideCleaves at specific proline residues for maturation
pcfD (downstream)ABC transporter facilitating secretion and maturationHydrolyzes ATP for peptide export
pcfIImmunity gene conferring self-protection (1,000-fold increased tolerance)127-aa membrane-associated protein

While specific promoter sequences remain partially characterized, transcriptomic data suggest operon expression is induced during late exponential or stationary growth phases, analogous to other bacteriocin systems [3]. The pcfI gene, positioned downstream, encodes a 127-amino-acid membrane-bound immunity protein that confers producer self-protection by increasing tolerance to Propionicin-F by ~1,000-fold [3].

Post-Translational Processing Mechanisms Involving PcfB and PcfC Proteins

Propionicin-F maturation requires unconventional proteolytic processing distinct from typical bacteriocin pathways. The precursor PcfA undergoes dual N- and C-terminal cleavage to release the active peptide from its central region [1]. This process involves two key enzymes:

  • PcfB (Radical SAM Enzyme): Catalyzes site-specific modifications, potentially including carbon skeleton rearrangements or methylations, facilitated by iron-sulfur clusters and S-adenosylmethionine cofactors [1] [5]. This enzyme family typically generates radical intermediates for C-C bond cleavage or sulfur atom insertion, though its exact catalytic role in Propionicin-F maturation requires further validation.
  • PcfC (Proline Peptidase): Cleaves peptide bonds C-terminal to proline residues within PcfA, excising the mature bacteriocin [3] [5]. Proline-specific processing is rare among bacteriocins and may confer structural stability to the final peptide.

Mass spectrometry (4,397 Da) and Edman degradation validated the mature 43-aa sequence (residues 102–145 of PcfA), confirming the removal of flanking sequences [1]. Unlike sec-dependent bacteriocins, Propionicin-F lacks a typical N-terminal leader peptide, implicating PcfB/PcfC in a novel maturation pathway [5].

Role of ABC Transporter pcfD in Secretion and Maturation

The pcfD gene, located downstream of the pcfABC operon, encodes an ATP-binding cassette (ABC) transporter critical for Propionicin-F export and final processing. ABC transporters typically hydrolyze ATP to translocate substrates across membranes. In this system, PcfD facilitates:

  • Translocation: Energy-dependent secretion of processed Propionicin-F across the cytoplasmic membrane [3].
  • Maturation Coupling: Some ABC transporters cleave leader peptides during export; however, PcfD likely acts after PcfB/PcfC processing since the mature peptide lacks a leader sequence [5].

Deletion of pcfD abolishes extracellular Propionicin-F activity, confirming its indispensability for secretion rather than peptide cleavage [3]. This distinguishes it from double-glycine leader systems where transporters perform cleavage. The pcfD mechanism aligns with bacteriocin exporters in lactic acid bacteria but operates independently of sec-pathway signals [5].

Evolutionary Conservation of Bacteriocin Biosynthesis Clusters in Propionibacterium spp.

Propionicin-F belongs to an evolutionarily conserved family of bacteriocins within classical Propionibacterium species, though its biosynthetic cluster exhibits unique features. Genomic comparisons reveal:

  • Operon Architecture: The pcfABC-pcfD organization is conserved in P. freudenreichii but absent in cutaneous species like P. acnes [9].
  • Divergent Maturation Pathways: Unlike Propionicin-T1 (sec-dependent) or PAMP (protease-activated) in P. thoenii and P. jensenii, Propionicin-F relies on radical SAM enzymes and proline peptidases [1] [5].
  • Plasmid vs. Chromosomal Localization: Genes for jenseniin G and propionicin SM1 reside on plasmids (e.g., pLME106), while pcfABC is chromosomally encoded, suggesting distinct evolutionary trajectories [9].

Table 2: Evolutionary Comparison of Bacteriocin Clusters in Propionibacterium

BacteriocinProducer SpeciesGenomic LocationProcessing MechanismMature Peptide Size
Propionicin-FP. freudenreichiiChromosomalRadical SAM/Proline Peptidase43 aa (4.4 kDa)
Propionicin-T1P. thoeniiChromosomalsec-dependent export65 aa (7.1 kDa)
PAMPP. jenseniiChromosomalExtracellular proteolysis64 aa (6.4 kDa)
Propionicin SM1P. jenseniiPlasmid (pLME106)sec-dependent export204 aa (22.3 kDa)

Despite mechanistic diversity, all classical Propionibacterium bacteriocins share narrow inhibition spectra, primarily targeting closely related species [5] [9]. This conservation underscores their ecological role in microbial competition during dairy fermentations. Horizontal gene transfer may explain cluster distribution, as evidenced by shared plasmid backbones (e.g., pLME106 in P. jensenii and pRG01 in P. freudenreichii) [9].

Compounds Discussed: Propionicin-F, Propionicin-T1, Propionicin-SM1, PAMP (Protease-Activated Antimicrobial Peptide), Jenseniin G.

Properties

Product Name

Propionicin-F

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